molecular formula C34H57N9O16 B15126311 H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH

H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH

Cat. No.: B15126311
M. Wt: 847.9 g/mol
InChI Key: JYGRAOYMDDFOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH is a synthetic peptide composed of a sequence of amino acids. This peptide is known for its unique taste properties, often referred to as the “delicious peptide” due to its umami flavor, which is comparable to the taste of beef soup . The peptide sequence includes lysine, glycine, aspartic acid, glutamic acid, serine, leucine, and alanine, each contributing to its overall taste profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH involves standard peptide synthesis techniques. The process typically includes the stepwise addition of amino acids to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, where automated synthesizers are used to assemble the peptide chain. The process includes deprotection and purification steps to ensure the final product’s purity and quality. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired peptide from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds. Substitution reactions can yield peptide analogs with altered taste or biological activity .

Scientific Research Applications

H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH: has several scientific research applications, including:

Mechanism of Action

The mechanism by which H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH exerts its effects is primarily related to its interaction with taste receptors. The peptide’s umami taste is believed to result from the interaction between its basic and acidic amino acid residues, which stimulate taste receptors on the tongue. This interaction triggers a signal transduction pathway that leads to the perception of umami flavor .

Comparison with Similar Compounds

H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH: can be compared to other peptides with similar taste properties, such as:

These comparisons highlight the unique combination of amino acids in This compound

Properties

IUPAC Name

4-[[4-carboxy-2-[[3-carboxy-2-[[2-(2,6-diaminohexanoylamino)acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[1-[[1-(1-carboxyethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGRAOYMDDFOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57N9O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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